Cas no 90370-38-0 (4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine)

4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine structure
90370-38-0 structure
Product name:4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
CAS No:90370-38-0
MF:C7H10N2O3S
MW:202.230900287628
MDL:MFCD00662704
CID:812561

4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,6-(dimethoxymethyl)-2,3-dihydro-2-thioxo-
    • 4-(DIMETHOXYMETHYL)-6-HYDROXYPYRIMIDINE-2-THIOL
    • 6-(DIMETHOXYMETHYL)-2-MERCAPTOPYRIMIDIN-4-OL
    • 6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
    • 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
    • MDL: MFCD00662704

4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D496148-500mg
4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
90370-38-0
500mg
$ 115.00 2022-06-05
TRC
D496148-100mg
4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
90370-38-0
100mg
$ 65.00 2022-06-05
abcr
AB233588-5 g
4-(Dimethoxymethyl)-6-hydroxypyrimidine-2-thiol
90370-38-0
5g
€234.00 2023-04-27
Chemenu
CM529037-5g
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol
90370-38-0 97%
5g
$123 2024-07-20
abcr
AB233588-1g
4-(Dimethoxymethyl)-6-hydroxypyrimidine-2-thiol; .
90370-38-0
1g
€111.00 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431580-1g
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol
90370-38-0 97%
1g
¥2400.00 2024-04-26
Crysdot LLC
CD11020998-5g
6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-ol
90370-38-0 97%
5g
$351 2024-07-19
Apollo Scientific
OR0091-5g
4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
90370-38-0
5g
£145.00 2023-09-01
TRC
D496148-50mg
4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
90370-38-0
50mg
$ 50.00 2022-06-05
abcr
AB233588-1 g
4-(Dimethoxymethyl)-6-hydroxypyrimidine-2-thiol
90370-38-0
1g
€95.20 2023-04-27

Additional information on 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine

4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine (CAS No. 90370-38-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine, identified by its Chemical Abstracts Service (CAS) number 90370-38-0, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic molecule, featuring a thiopyrimidine core, has garnered attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The compound’s unique combination of functional groups—specifically the dimethoxymethyl substituent at the 4-position and a hydroxy group at the 6-position—makes it a valuable intermediate for synthesizing more complex pharmacophores.

The thiopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently encountered in biologically active molecules. Its aromatic system and heteroatom distribution contribute to favorable interactions with biological targets, making it a preferred motif in the design of novel therapeutic agents. The presence of both electron-donating and electron-withdrawing groups on the thiopyrimidine ring enhances its reactivity, enabling diverse synthetic pathways for functionalization. This adaptability has positioned 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine as a cornerstone in the development of small-molecule drugs targeting various diseases.

In recent years, advancements in synthetic methodologies have further highlighted the importance of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, palladium-mediated transformations, and organocatalytic approaches have expanded the synthetic toolkit available for modifying the 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine backbone. These innovations have not only improved yield and purity but also enabled the construction of more intricate molecular architectures with enhanced pharmacological properties.

One of the most compelling aspects of 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine is its role as a precursor in the synthesis of bioactive molecules with therapeutic potential. For instance, derivatives of this compound have been explored as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The dimethoxymethyl group serves as an excellent handle for further derivatization, allowing chemists to introduce additional functionalities such as amides, esters, or heterocycles. Meanwhile, the hydroxy group provides a site for hydrogen bonding interactions, which are critical for binding affinity and selectivity in drug design.

Recent studies have demonstrated the utility of 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine in developing novel antiviral agents. The thiopyrimidine core mimics natural nucleobases, making it a plausible candidate for interfering with viral replication mechanisms. Researchers have leveraged its structural features to design molecules that disrupt viral polymerase enzymes or inhibit capsid assembly. These efforts align with global efforts to combat emerging infectious diseases where rapid development of antiviral therapies is paramount.

The pharmaceutical industry has also recognized the potential of 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine as a building block for anticancer agents. Thiopyrimidine derivatives exhibit diverse biological activities, including inhibition of tumor growth and induction of apoptosis. By strategically modifying the substituents on the thiopyrimidine ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. This approach has led to several preclinical candidates that show promise in oncology research.

The synthesis and application of 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine are further facilitated by computational chemistry tools that predict molecular interactions and optimize lead compounds. High-throughput screening (HTS) combined with molecular docking studies allows researchers to rapidly identify promising derivatives for further development. These computational methods complement traditional experimental approaches, accelerating the drug discovery pipeline and reducing time-to-market for new therapeutics.

From a synthetic perspective, 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine offers several advantages over other heterocyclic intermediates. Its stability under various reaction conditions makes it suitable for multi-step syntheses without significant degradation. Additionally, its compatibility with green chemistry principles—such as solvent-free reactions or catalytic processes—aligns with growing environmental concerns in pharmaceutical manufacturing. These attributes position this compound as an eco-friendly choice for industrial-scale production.

The future prospects of 4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine are promising, given its versatility and growing body of research supporting its use in drug development. As new synthetic methodologies emerge and our understanding of biological targets advances, this compound will likely continue to play a pivotal role in pharmaceutical innovation. Collaborative efforts between academia and industry will be essential to fully harness its potential and translate laboratory findings into clinical applications that benefit patients worldwide.

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(CAS:90370-38-0)4-(Dimethoxymethyl)-6-hydroxy-2-thiopyrimidine
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